Ezutromid is a small-molecule compound classified as a utrophin modulator. [, , ] It functions as a first-in-class utrophin modulator and has been investigated as a potential therapeutic agent for the treatment of Duchenne muscular dystrophy (DMD). [, ] Ezutromid's role in scientific research primarily revolves around its ability to increase the expression of utrophin, a protein similar in function to dystrophin, which is absent in individuals with DMD. [, ]
Ezutromid, chemically known as SMT C1100, is a small molecule designed as a utrophin modulator, primarily investigated for its potential therapeutic applications in treating Duchenne muscular dystrophy. Duchenne muscular dystrophy is a severe genetic disorder characterized by progressive muscle degeneration due to the absence of dystrophin, a protein critical for muscle function. By upregulating utrophin, a protein homologous to dystrophin, ezutromid aims to compensate for the lack of dystrophin and restore muscle function.
Ezutromid was developed by Summit Therapeutics and represents a new class of utrophin modulators. It is classified under small molecule therapeutics targeting muscular dystrophies, specifically those associated with dystrophin deficiency. The compound has undergone various phases of clinical trials to evaluate its safety, tolerability, and efficacy in pediatric populations with Duchenne muscular dystrophy.
The synthesis of ezutromid involves several steps, primarily focusing on the creation of its dihydrodiol metabolites. A general method for synthesizing diols includes the use of various reagents and solvents under controlled conditions. For instance, one method involves the metabolic conversion of ezutromid using induced rat liver S9 fractions, which are rich in enzymes that facilitate biotransformation. This method yielded a mixture of ezutromid and its dihydrodiol metabolites after incubation .
The synthesis route includes:
Ezutromid has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of aromatic rings and sulfur-containing groups that play critical roles in its interaction with biological targets.
Ezutromid undergoes various chemical transformations that are essential for its metabolic activation and pharmacological effects. For example, it can be metabolized into dihydrodiol forms through oxidation processes facilitated by cytochrome P450 enzymes present in liver microsomes.
Key reactions include:
The metabolic pathways involve:
Ezutromid acts primarily by upregulating utrophin expression in muscle tissues. The mechanism involves binding to specific receptors or pathways that promote utrophin transcription and translation, compensating for the absence of dystrophin.
Studies have demonstrated that ezutromid effectively increases utrophin levels in muscle fibers, which correlates with improved muscle function in preclinical models such as mdx mice (a model for Duchenne muscular dystrophy). The compound also exhibits properties as an antagonist to the aryl hydrocarbon receptor (AhR), further contributing to its therapeutic profile .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: